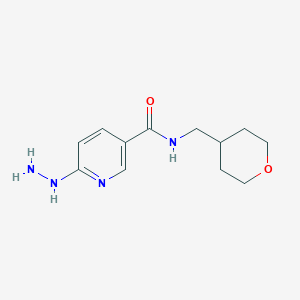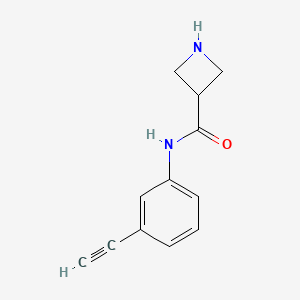
Tert-butyl oxolane-2-carboxylate
Descripción general
Descripción
Tert-butyl oxolane-2-carboxylate is an organic compound with the molecular formula C9H16O3. It is a derivative of oxolane (tetrahydrofuran) with a tert-butyl ester group attached to the 2-position of the oxolane ring. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tert-butyl oxolane-2-carboxylate can be synthesized through various methods. One common approach involves the esterification of oxolane-2-carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for the continuous production of the ester with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl oxolane-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield oxolane-2-carboxylic acid and tert-butyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The oxolane ring can undergo nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis typically involves the use of hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Oxolane-2-carboxylic acid and tert-butyl alcohol.
Reduction: Oxolane-2-methanol.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tert-butyl oxolane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl oxolane-2-carboxylate depends on the specific reactions it undergoes. In general, the ester group can participate in nucleophilic acyl substitution reactions, where the carbonyl carbon is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the leaving group (tert-butyl alcohol) and forming the substituted product.
Comparación Con Compuestos Similares
Similar Compounds
Methyl oxolane-2-carboxylate: Similar structure but with a methyl ester group instead of a tert-butyl ester group.
Ethyl oxolane-2-carboxylate: Similar structure but with an ethyl ester group instead of a tert-butyl ester group.
Propyl oxolane-2-carboxylate: Similar structure but with a propyl ester group instead of a tert-butyl ester group.
Uniqueness
Tert-butyl oxolane-2-carboxylate is unique due to the presence of the bulky tert-butyl group, which can influence the reactivity and steric properties of the compound. The tert-butyl group provides steric hindrance, which can affect the rate and selectivity of chemical reactions involving the ester group. This makes this compound a valuable intermediate in the synthesis of complex molecules where steric effects are important.
Propiedades
IUPAC Name |
tert-butyl oxolane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2,3)12-8(10)7-5-4-6-11-7/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPRLRIPNIPHRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Fluorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1445088.png)
![4-[(4-Fluorophenyl)methyl]oxan-4-ol](/img/structure/B1445089.png)



![Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate](/img/structure/B1445097.png)
![3-[5-(Methanesulfonylmethyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B1445098.png)


![[2-Fluoro-4-(furan-2-yl)phenyl]methanamine](/img/structure/B1445102.png)
![1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol](/img/structure/B1445104.png)



